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Compound of Interest

Compound Name:
6-(Methylthio)pyridin-3-ylboronic

acid

Cat. No.: B1303069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the characterization of 6-
(methylthio)pyridin-3-ylboronic acid, a key building block in modern medicinal chemistry.

This document details the compound's chemical and physical properties, provides a plausible

experimental protocol for its synthesis, and discusses its primary application in Suzuki-Miyaura

cross-coupling reactions for the development of novel therapeutic agents. While specific

experimental spectroscopic data for this compound is not readily available in public databases,

this guide offers representative data and methodologies based on closely related analogues.

Chemical and Physical Properties
6-(Methylthio)pyridin-3-ylboronic acid is a heterocyclic organic compound containing a

pyridine ring substituted with a methylthio group and a boronic acid functional group. These

features make it a valuable reagent for introducing the 6-(methylthio)pyridin-3-yl moiety into

more complex molecules.
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Property Value Source

CAS Number 321438-86-2 [1]

Molecular Formula C₆H₈BNO₂S [1]

Molecular Weight 169.01 g/mol [1]

IUPAC Name
[6-(Methylsulfanyl)pyridin-3-

yl]boronic acid
[2]

Synonyms
6-(Methylthio)pyridine-3-

boronic acid
[1]

Physical Form
Solid, white to pale cream

powder
[3]

Purity Typically ≥95% [3]

Storage Conditions
Room temperature, inert

atmosphere
[2]

Synthesis of 6-(Methylthio)pyridin-3-ylboronic Acid
While a specific detailed experimental protocol for the synthesis of 6-(methylthio)pyridin-3-
ylboronic acid is not widely published, a common and effective method for the preparation of

pyridinylboronic acids is through a lithium-halogen exchange of the corresponding

bromopyridine followed by borylation with a trialkyl borate. The following protocol is a

representative procedure adapted from the synthesis of similar pyridinylboronic acids.[4]

Proposed Synthetic Route
The synthesis of 6-(methylthio)pyridin-3-ylboronic acid can be envisioned to start from the

commercially available 5-bromo-2-(methylthio)pyridine.
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5-Bromo-2-(methylthio)pyridine 3-Lithio-6-(methylthio)pyridinen-BuLi, THF, -78 °C 6-(Methylthio)pyridin-3-ylboronic acid

1. B(O-iPr)₃
2. H₃O⁺

Triisopropyl borate

Click to download full resolution via product page

Caption: Proposed synthesis of 6-(methylthio)pyridin-3-ylboronic acid.

Experimental Protocol (Representative)
Materials:

5-Bromo-2-(methylthio)pyridine

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

2 M Hydrochloric acid (HCl)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen inlet, add 5-bromo-2-(methylthio)pyridine (1.0 eq).
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Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature

below -70 °C.

Stir the resulting mixture at -78 °C for 1 hour.

To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature

below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH

~2).

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 6-
(methylthio)pyridin-3-ylboronic acid.

Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following tables provide predicted

chemical shifts for ¹H and ¹³C NMR, which are crucial for the structural confirmation of the

molecule. These predictions are based on established principles of NMR spectroscopy and

data from analogous structures.

Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.6 s 1H H-2

~8.0 d 1H H-4

~7.2 d 1H H-5

~2.5 s 3H -SCH₃

~5.0-7.0 br s 2H -B(OH)₂

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~160 C-6

~150 C-2

~140 C-4

~120 C-5

C-3 (ipso-carbon attached to boron, may not be

observed)

~15 -SCH₃

Mass Spectrometry
For mass spectrometry, the expected molecular ion peak [M+H]⁺ would be at m/z 170.04.

Applications in Drug Discovery
Pyridinylboronic acids are indispensable tools in drug discovery, primarily serving as coupling

partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction

allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or

heteroaryl halides, enabling the synthesis of complex molecular architectures found in many

biologically active compounds.[5][6]
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Role in Suzuki-Miyaura Cross-Coupling
The 6-(methylthio)pyridin-3-yl moiety is a valuable pharmacophore that can be incorporated

into lead compounds to modulate their physicochemical properties and biological activity. The

Suzuki-Miyaura coupling provides a versatile and efficient method for this purpose.

6-(Methylthio)pyridin-3-ylboronic acid

Pd Catalyst, Base

Aryl/Heteroaryl Halide (R-X)

Coupled Product

Click to download full resolution via product page

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as a Building Block for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. The strategic placement of

substituents on the pyridine ring is crucial for achieving high potency and selectivity. The 6-

(methylthio) group can serve as a key interaction point within the ATP-binding pocket of a

kinase or as a handle for further functionalization. For instance, substituted 6-amino pyridine

derivatives have been developed as potent dual GSK-3β/CK-1δ inhibitors for the potential

treatment of Alzheimer's disease, highlighting the therapeutic relevance of this class of

compounds.[7]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling (General)
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a

pyridinylboronic acid.[5]

Materials:

6-(Methylthio)pyridin-3-ylboronic acid (1.2 eq)
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Aryl or heteroaryl halide (e.g., a brominated scaffold) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., Na₂CO₃, 2.0 eq)

Solvent (e.g., 1,2-dimethoxyethane/water mixture)

Procedure:

In a reaction vessel, combine the aryl halide, 6-(methylthio)pyridin-3-ylboronic acid, and

the base.

Add the solvent mixture (e.g., 4:1 DME/water).

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

Add the palladium catalyst under an inert atmosphere.

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the product by column chromatography on silica gel.

Conclusion
6-(Methylthio)pyridin-3-ylboronic acid is a valuable and versatile building block for the

synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in

Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the 6-

(methylthio)pyridine moiety into a wide range of scaffolds. While detailed experimental

characterization data is not widely available in the public domain, this guide provides a solid
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foundation for researchers working with this compound, offering plausible synthetic routes and

representative analytical data. Further investigation into its applications is likely to uncover new

opportunities for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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